molecular formula C6H6BrNO3 B1415183 Ethyl 2-bromooxazole-5-carboxylate CAS No. 1060816-22-9

Ethyl 2-bromooxazole-5-carboxylate

Cat. No.: B1415183
CAS No.: 1060816-22-9
M. Wt: 220.02 g/mol
InChI Key: VZYKDUOPMKESLS-UHFFFAOYSA-N
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Description

Ethyl 2-bromooxazole-5-carboxylate is a chemical compound with the molecular formula C6H6BrNO3 It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-bromooxazole-5-carboxylate can be synthesized through several methods. One common synthetic route involves the bromination of ethyl oxazole-5-carboxylate. This reaction typically uses bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom at the 2-position of the oxazole ring .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve more scalable and efficient methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromooxazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Ethyl 2-bromooxazole-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: Researchers use this compound to study the biological activity of oxazole derivatives. It can serve as a precursor for the synthesis of bioactive molecules.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-bromooxazole-5-carboxylate involves its interaction with various molecular targets. The bromine atom and the oxazole ring play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of new chemical entities. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, resulting in various biological effects .

Comparison with Similar Compounds

Ethyl 2-bromooxazole-5-carboxylate can be compared with other similar compounds, such as:

  • Ethyl 2-bromooxazole-4-carboxylate
  • Ethyl 2-bromo-5-methyloxazole-4-carboxylate
  • Ethyl 2-bromo-4,5-dimethyloxazole

These compounds share the oxazole core structure but differ in the position and nature of substituents. The unique positioning of the bromine atom in this compound imparts distinct reactivity and properties, making it valuable for specific applications .

Properties

IUPAC Name

ethyl 2-bromo-1,3-oxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO3/c1-2-10-5(9)4-3-8-6(7)11-4/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZYKDUOPMKESLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(O1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70653325
Record name Ethyl 2-bromo-1,3-oxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70653325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060816-22-9
Record name Ethyl 2-bromo-1,3-oxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70653325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-bromo-1,3-oxazole-5-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-bromooxazole-5-carboxylate
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